4-Ethyl-2,3-dimethylthiophene

Description

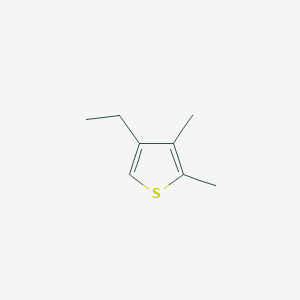

Structure

2D Structure

3D Structure

Properties

CAS No. |

71646-50-9 |

|---|---|

Molecular Formula |

C8H12S |

Molecular Weight |

140.25 g/mol |

IUPAC Name |

4-ethyl-2,3-dimethylthiophene |

InChI |

InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |

InChI Key |

ZVODHZUXQDXNON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2,3 Dimethylthiophene and Analogous 2,3 Dialkylthiophene Systems

Classical and Established Routes for Thiophene (B33073) Nucleus Formation

Traditional methods for thiophene synthesis have long been the foundation for accessing this important class of heterocycles. These routes often involve the condensation of open-chain precursors with a sulfur source.

Condensation Reactions Utilizing Sulfur Sources

Condensation reactions are among the most fundamental approaches to the thiophene ring. The Paal-Knorr, Gewald, and Hinsberg syntheses are prominent examples, each offering a distinct pathway to thiophene derivatives.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to yield the corresponding thiophene. derpharmachemica.comwikipedia.orgorganic-chemistry.org This method is a versatile route to various substituted thiophenes. wikipedia.org The reaction proceeds through the formation of a thioketone intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.org The use of different sulfur sources can influence the reaction conditions and yields. derpharmachemica.com For the synthesis of 2,3-dialkylthiophenes, an appropriately substituted 1,4-dicarbonyl precursor would be required.

The Gewald reaction provides a pathway to 2-aminothiophenes through a multi-component condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the 2-aminothiophene. wikipedia.org While the classical Gewald reaction yields 2-aminothiophenes, modifications can be employed to access other substitution patterns. For instance, the resulting 2-aminothiophene can be further functionalized.

The Hinsberg synthesis , also known as the Hinsberg condensation, involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to form a thiophene dicarboxylate. derpharmachemica.comresearchgate.net This method proceeds via a double aldol-type condensation. derpharmachemica.com The initial product is often a diacid, which can be further modified. researchgate.net

| Classical Synthesis | Starting Materials | Key Reagents | Product Type |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Base | Thiophene dicarboxylates |

Ring-Closing Strategies and Intramolecular Cyclizations

Intramolecular cyclization reactions represent another important class of established methods for thiophene synthesis. These strategies involve the formation of the thiophene ring from a single precursor that already contains the necessary carbon and sulfur atoms. A variety of substrates can undergo intramolecular cyclization to form thiophenes, often promoted by a base or acid. nih.govresearchgate.netchegg.com For example, base-promoted cyclization of halohydrins is a known pathway for epoxide formation, and similar principles can be applied to sulfur-containing analogs to form thiophenes. chegg.com These reactions can offer high regioselectivity depending on the structure of the starting material. The intramolecular cyclization of alkyl azides has also been reported for the synthesis of N-heterocycles, and analogous strategies can be envisioned for sulfur-containing compounds. nih.gov

Advanced and Regioselective Synthesis of Substituted Thiophenes

Modern synthetic methods have focused on developing highly regioselective and efficient routes to substituted thiophenes, including 2,3-dialkyl systems. These advanced strategies often employ metal catalysts or specific reagents to control the reaction outcome.

Metal-Catalyzed Heterocyclization of S-Containing Alkyne Substrates

Metal-catalyzed reactions, particularly those involving palladium and copper, have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including thiophenes. mdpi.comrsc.orgcore.ac.uk

Palladium-catalyzed reactions offer a versatile approach to 2,3-disubstituted thiophenes. core.ac.uknih.govnih.gov For instance, the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzofurans, and similar strategies can be adapted for thiophene synthesis. nih.gov Palladium catalysts can also be used in tandem reactions to construct fused ring systems containing a thiophene moiety. rsc.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by palladium, is another example of a C-C bond-forming reaction that can be a key step in the synthesis of complex thiophene-containing molecules. scirp.org

Copper-promoted syntheses have also been extensively explored. Copper salts can promote the cycloaddition of sydnones and terminal alkynes to form pyrazoles, and this reactivity can be extended to the synthesis of other heterocycles. whiterose.ac.uk Copper-catalyzed cross-coupling reactions of terminal alkynes with monooxalyl chloride derivatives provide a mild and efficient route to 2-oxo-3-butynoates, which can serve as precursors for thiophene synthesis. organic-chemistry.org Furthermore, copper has been shown to promote trifluoromethylselenolation reactions of alkynes, indicating its utility in introducing various functional groups. beilstein-journals.org

| Catalyst System | Substrates | Reaction Type | Example Product |

| Palladium/Copper | o-Iodoanisoles, Terminal Alkynes | Cross-coupling and Electrophilic Cyclization | 2,3-Disubstituted Benzofurans nih.gov |

| Palladium | 2-(Cyanomethoxy)chalcones, Thiophenes | Tandem C-H Addition and Cyclization | 3-Aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines rsc.org |

| Copper(I) | Terminal Alkynes, Monooxalyl Chloride | Cross-coupling | 2-Oxo-3-butynoates organic-chemistry.org |

Base-Promoted Thio-Cyclization Protocols

Base-promoted cyclization reactions are a cornerstone of heterocyclic synthesis. beilstein-journals.orgrsc.orgorganic-chemistry.org These methods often involve the deprotonation of a suitable precursor to generate a nucleophile that subsequently attacks an electrophilic center within the same molecule to form the ring. chegg.com For the synthesis of thiophenes, base-promoted cyclization of sulfur-containing precursors is a common strategy. researchgate.net For example, the synthesis of 4,5-disubstituted-1,2,3-thiadiazoles has been achieved through a base-promoted intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates. rsc.org Similarly, base-induced intramolecular cyclization of specific sulfonium (B1226848) salts can lead to the formation of 3(2H)-furanones, and analogous reactions can be designed for thiophene synthesis. organic-chemistry.org

Iodocyclization and Halogen-Mediated Cyclization Approaches

Halogen-mediated cyclizations, particularly iodocyclization, have proven to be a valuable method for the synthesis of various heterocycles, including thiophenes. mdpi.comnih.gov These reactions involve the electrophilic addition of a halogen to a multiple bond, which triggers a subsequent intramolecular nucleophilic attack to close the ring.

A notable example is the direct iodocyclization of 1-mercapto-3-yn-2-ols, which are readily prepared from α-mercapto ketones or esters. nih.gov This reaction, typically carried out with molecular iodine in the presence of a base like sodium bicarbonate, provides a smooth conversion to the corresponding 3-iodothiophene (B1329286) derivatives in good yields. nih.gov The resulting iodinated thiophenes are valuable intermediates that can be further functionalized through various cross-coupling reactions.

| Method | Precursor | Key Reagent | Product |

| Iodocyclization | 1-Mercapto-3-yn-2-ols | Molecular Iodine (I2), NaHCO3 | 3-Iodothiophenes |

Transition-Metal-Free Synthetic Strategies

The development of synthetic methodologies that avoid the use of transition metals is a significant goal in green chemistry, aimed at reducing costs and potential metal contamination in products. For the synthesis of alkylthiophenes, several transition-metal-free approaches have been explored. These strategies often rely on the use of elemental sulfur in combination with base catalysis or photocatalysis.

One notable metal-free method involves the reaction of alkynols with elemental sulfur (S₈). organic-chemistry.org This process is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•−), which then adds to the alkyne, leading to cyclization and the formation of substituted thiophenes. organic-chemistry.org Another approach uses inexpensive and safe potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate for the chemoselective heterocyclization of bromoenynes, which proceeds in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water to yield a range of substituted thiophenes. organic-chemistry.org

Visible-light-induced [3+2] oxidative cyclization presents another mild, metal-free route. organic-chemistry.org This reaction uses an acridine (B1665455) photosensitizer to convert various alkynes and ketene (B1206846) dithioacetals, acting as thiavinyl 1,3-dipoles, into multisubstituted thiophenes in good yields. organic-chemistry.org Furthermore, direct C-H functionalization, such as the alkylation of 2-aryl-2H-indazoles, has been achieved without transition metals by using an inexpensive organic photocatalyst under visible light irradiation. rsc.org Such principles could be conceptually applied to the alkylation of a pre-formed thiophene ring. The synthesis of certain drug candidates has been demonstrated using transition-metal-free coupling reactions, highlighting the practical utility of avoiding metals to simplify purification processes. nih.gov

One-Pot Multicomponent Reactions for Thiophene Construction

One-pot multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants are combined in a single reaction vessel to form a final product that incorporates significant portions of all the reactants. tandfonline.com This approach offers advantages in terms of reduced reaction times, simplified procedures, and lower consumption of solvents and energy. The Gewald reaction is a classic and widely utilized MCR for the synthesis of substituted 2-aminothiophenes. organic-chemistry.orgderpharmachemica.com It typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile, in the presence of elemental sulfur and a base catalyst. derpharmachemica.com

Recent advancements have focused on making these reactions more environmentally friendly and efficient. For instance, L-proline, a green and cost-effective organocatalyst, has been successfully used to catalyze the Gewald reaction under mild conditions, achieving high yields with low catalyst loading. organic-chemistry.org Microwave-assisted MCRs have also been developed, significantly shortening reaction times for the synthesis of various thiophene derivatives from alkyl bromides, isothiocyanates, and 1,3-dicarbonyl compounds. nih.gov Catalyst-free MCRs have been reported as well, such as the reaction between acetophenone (B1666503) derivatives, elemental sulfur, and substituted anilines at high temperatures to afford thiophene derivatives. tandfonline.com

The table below summarizes representative examples of one-pot multicomponent reactions for thiophene synthesis.

| Reaction Type | Reactants | Catalyst/Mediator | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Gewald Reaction | Carbonyl compound, Active methylene nitrile, Elemental sulfur | L-proline (10 mol%) | DMF, 60°C | Substituted 2-aminothiophenes | Up to 84% | organic-chemistry.org |

| Microwave-Assisted MCR | Alkyl bromide, Aroyl isothiocyanate, 1,3-dicarbonyl compound, Secondary amine | None (Microwave irradiation) | 80°C | Thiophene derivatives | High | nih.gov |

| Four-Component Reaction | Aldehyde, Thiocyanoacetamide, 3-oxobutanamide derivative, Alkylating agent | N-methyl morpholine | Ethanol, 20°C, 5h | Tetrasubstituted thiophenes | 72-89% | tandfonline.com |

| Catalyst-Free MCR | Acetophenone derivative, Elemental sulfur, Substituted aniline | None | N,N-dimethylacetamide, 150°C, 16h | Thiophene derivatives | 33-78% | tandfonline.com |

Atom-Economical Synthetic Pathways for Alkylthiophenes

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov Syntheses with high atom economy are inherently less wasteful. In the context of alkylthiophene synthesis, several strategies align with this principle.

Direct C-H activation polymerization is considered a highly promising method for preparing conjugated polymers like poly(3-alkylthiophene)s due to its excellent atom economy. researchgate.net This approach avoids the pre-functionalization of monomers, thereby reducing synthetic steps and waste. Another example is the atom-economical synthesis of a thiophene-fused cyclopentanone (B42830), a precursor for more complex molecules, which was achieved from 2,3-dimethylthiophene (B3031705) and tiglic acid in a one-pot process involving a Friedel-Crafts acylation followed by a Nazarov cyclization. mdpi.com

Cascade reactions, where a series of intramolecular transformations occur sequentially in a single step, are often highly atom-economical. nih.gov For instance, a one-pot Csp³-S cross-coupling/migratory C-allenylation/thioannulation cascade has been described for thiophene synthesis. bohrium.com Gold-catalyzed carbothiolation also provides an atom-economic route to sulfur-containing heterocycles like 2,3-disubstituted benzothiophenes. derpharmachemica.com Aldol condensation reactions, which form carbon-carbon bonds with the loss of only a small molecule like water, have been used as an atom-economical basis for the synthesis of π-conjugated polymers, a methodology that avoids transition metals and halogens. mdpi.com

Derivatization Strategies for Introducing Ethyl and Methyl Substituents onto Thiophene Ring Systems

Alkylation and Acylation of Pre-formed Thiophene Rings

The thiophene ring is highly susceptible to electrophilic substitution, particularly at the 2- and 5-positions, which are significantly more reactive than the 3- and 4-positions. wikipedia.orggoogle.com This reactivity allows for the direct introduction of alkyl and acyl groups onto a pre-formed thiophene nucleus.

Acylation: Friedel-Crafts acylation is a common and effective method for introducing an acyl group (such as an acetyl group) onto the thiophene ring, typically yielding 2-acetylthiophene. derpharmachemica.comwikipedia.org The reaction is generally carried out using an acylating agent like acetic anhydride (B1165640) or an acyl halide in the presence of a catalyst. google.com While catalysts like aluminum chloride are often used, they can cause undesirable side reactions due to the instability of the thiophene ring. google.comgoogle.com Milder catalysts, such as zinc halides, have been found to be effective for the acylation of thiophene and its derivatives, providing better yields of the desired ketone. google.com To synthesize 4-ethyl-2,3-dimethylthiophene, one could theoretically start with 2,3-dimethylthiophene and perform a Friedel-Crafts acylation. Given that the 2- and 3-positions are blocked, acylation would be directed to the 5- or 4-position. Subsequent reduction of the resulting acetyl group (e.g., through a Wolff-Kishner or Clemmensen reduction) would yield the desired ethyl substituent. derpharmachemica.com

Alkylation: Direct Friedel-Crafts alkylation of thiophene is often more complex than acylation due to issues with polyalkylation and rearrangement of the alkyl group. The use of strong catalysts like aluminum halides can lead to significant resinification of the thiophene reactant. google.com However, milder catalyst systems, such as those comprising boron trifluoride, have been successfully used to alkylate thiophene and its derivatives with alkylating agents like alkyl halides or olefins. google.com

The table below outlines general conditions for these derivatization reactions.

| Reaction | Substrate | Reagent | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Thiophene | Acetic Anhydride | Zinc Chloride | 2-Acetylthiophene | google.com |

| Friedel-Crafts Acylation | 2,5-Dialkylthiophene | Acyl Halide | (Not specified) | 3-Acyl-2,5-dialkylthiophene | derpharmachemica.com |

| Friedel-Crafts Alkylation | Thiophene | Alkyl Halide | Boron Trifluoride | Alkyl thiophene | google.com |

| Chloromethylation | Thiophene | (Not specified) | (Not specified) | 2-Chloromethylthiophene | wikipedia.org |

Utilization of Specific Precursors (e.g., 2,3-dimethylthiophene) in Target Synthesis

The use of a pre-substituted thiophene, such as 2,3-dimethylthiophene, is a powerful strategy for controlling the regioselectivity of subsequent reactions and building more complex molecular architectures. By starting with the methyl groups already in place, synthetic efforts can focus on introducing other substituents at the remaining vacant positions (4- and 5-positions).

A notable example is the large-scale, atom-economical synthesis of 2,3,4,5-tetramethyl-4,5-dihydrocyclopenta[b]thiophen-6-one. mdpi.com In this one-pot process, 2,3-dimethylthiophene is reacted with tiglic acid in the presence of polyphosphoric acid. The reaction proceeds via a Friedel-Crafts acylation of the thiophene ring followed by a Nazarov cyclization to generate the thiophene-fused cyclopentanone in good yield. mdpi.com Although the target in this specific synthesis was not this compound, the methodology demonstrates the principle of using 2,3-dimethylthiophene as a building block. The initial Friedel-Crafts acylation step successfully functionalizes the substituted thiophene ring, a key step that could be adapted for the synthesis of other derivatives. mdpi.com

Another example involves the synthesis of 5,5'-(2,5-Dimethylthiophene-3,4-diyl)bis(furan-2-carbaldehyde) from 2,5-dimethyl-3,4-dibromothiophene via a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. pitt.edu While this example starts with a different dimethylthiophene isomer, it illustrates how a pre-functionalized thiophene core is used to construct complex heterocyclic systems. pitt.edu

Mechanistic Investigations of 4 Ethyl 2,3 Dimethylthiophene Formation and Transformation Reactions

Proposed Reaction Mechanisms for Thiophene (B33073) Ring Annulation

The formation of the thiophene ring, a process known as thiophene ring annulation, can be achieved through several synthetic strategies, particularly for creating polysubstituted derivatives like 4-Ethyl-2,3-dimethylthiophene.

One of the most prominent methods is the Gewald aminothiophene synthesis . This is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene. organic-chemistry.orgwikipedia.org The mechanism, elucidated decades after its discovery, begins with a Knoevenagel condensation between the carbonyl compound (e.g., butanone) and the activated nitrile (e.g., malononitrile) to form a stable intermediate. wikipedia.orgacs.org This is followed by the addition of elemental sulfur, which is proposed to proceed through a polysulfide intermediate. wikipedia.orgacs.org The final steps involve cyclization and tautomerization to produce the 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to improve reaction yields and shorten reaction times. wikipedia.org

Another classical approach is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgderpharmachemica.com The proposed mechanism involves the initial formation of a thione, followed by tautomerization and cyclization. derpharmachemica.com The aromaticity of the thiophene ring drives the facile elimination of water or hydrogen sulfide (B99878) to form the final product. derpharmachemica.com

Modern methods often employ metal-catalyzed heterocyclization of functionalized alkynes. bohrium.comnih.govmdpi.com For instance, rhodium-catalyzed three-component reactions of arylboronic acids, alkynes, and elemental sulfur can produce thiophenes with high regioselectivity through a metallacycle intermediate. wiley.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols also provides a route to substituted thiophenes. nih.gov Furthermore, tandem reactions, such as the thia-Michael/aldol reaction of allenyl esters with mercaptoacetaldehyde, can yield 2,3,4-trisubstituted tetrahydrothiophenes, which can be dehydrated to form the corresponding thiophenes. clockss.org

| Reaction Name | Reactants | Key Mechanistic Steps | Reference(s) |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Knoevenagel condensation, Sulfur addition, Cyclization, Tautomerization | organic-chemistry.orgwikipedia.orgacs.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfidizing agent | Thione formation, Tautomerization, Cyclization, Elimination | wikipedia.orgderpharmachemica.com |

| Rhodium-Catalyzed Annulation | Arylboronic acid, Alkyne, Sulfur | Alkyne insertion, C-H activation, Sulfur atom transfer to metallacycle | wiley.com |

| Tandem Thia-Michael/Aldol | Allenyl ester, Mercaptoacetaldehyde | Michael addition, Aldol reaction, Dehydration | clockss.org |

Elucidation of Regioselectivity and Stereoselectivity in Substituted Thiophene Synthesis

Controlling the substitution pattern (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is paramount in synthesizing a specific isomer like this compound.

Regioselectivity in thiophene synthesis is often dictated by the choice of catalyst and reaction conditions. For 3-substituted thiophenes, direct C-H alkynylation can be directed to either the C2 or C5 position by using different palladium catalyst systems, allowing for regiodivergent synthesis. nih.gov The use of blocking groups is another effective strategy. For example, a bromo-substituent at the C2-position of a 3-substituted thiophene can direct palladium-catalyzed C-H arylation specifically to the C5-position. beilstein-journals.org

In syntheses involving tandem reactions, the choice of reagents can control the final substitution pattern. A tandem thia-Michael/Dieckmann condensation of allenyl esters with methyl mercaptoacetate (B1236969) can yield 2,3,5-trisubstituted thiophenes, while employing magnesium bromide and triethylamine (B128534) in the same reaction type leads to 2,3,4-trisubstituted thiophenes as the sole product. researchgate.net

Stereoselectivity is crucial when creating chiral centers. While the aromatic thiophene ring itself is planar, stereoselectivity becomes important in reactions involving its derivatives or in syntheses that produce chiral side chains or fused rings. For instance, organocatalytic asymmetric [3+3] annulation reactions have been developed for the stereoselective synthesis of polycyclic benzo[b]thiophene derivatives with excellent enantioselectivities (up to 97% ee). rsc.orgrsc.org The stereoselectivity of Diels-Alder reactions involving thiophene 1-oxide has been studied computationally, revealing that a preference for syn cycloaddition arises from the predistorted ground state geometry of the thiophene 1-oxide. nih.govacs.org Chiral auxiliaries, such as the Schöllkopf 'bislactim ether', are used to achieve stereoselective alkylations in the synthesis of thiophene-bridged bis(amino acids). scispace.com

Role of Catalytic Species and Reaction Intermediates

Catalysts and reaction intermediates are at the heart of the mechanisms for thiophene formation, governing reaction rates and selectivity.

In the Gewald reaction , bases have traditionally been used in stoichiometric amounts to facilitate the initial condensation. thieme-connect.com Recent advancements have introduced truly catalytic systems. For example, piperidinium (B107235) borate (B1201080), acting as a conjugate acid-base pair, has been shown to be an excellent and recyclable catalyst for the Gewald synthesis. thieme-connect.com The proposed mechanism involves the piperidinium cation protonating the ketone's carbonyl group, while the borate anion deprotonates the active methylene (B1212753) compound. thieme-connect.com Computational studies on the Gewald mechanism highlight the role of polysulfide intermediates, which can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation. acs.org

Metal-catalyzed syntheses employ a range of transition metals.

Palladium: In Pd-catalyzed reactions, such as the heterocyclodehydration of 1-mercapto-3-yn-2-ols, the mechanism is thought to involve the formation of a palladium-acetylide intermediate, followed by intramolecular attack by the sulfur nucleophile. nih.gov

Rhodium: Rhodium catalysts are used in the transannulation reaction between 1,2,3-thiadiazoles and alkynes, which proceeds through a previously unknown Rh thiavinyl carbene intermediate to form highly substituted thiophenes. organic-chemistry.org

Iron: Ferric chloride (FeCl₃) is used as an oxidant/catalyst for the polymerization of 3-alkylthiophenes. kpi.ua The mechanism is hypothesized to proceed via a radical mechanism initiated by the oxidation of the thiophene molecule to a radical cation on the solid FeCl₃ surface. kpi.ua

In some syntheses, non-metal species act as key intermediates. The reaction of 1,3-diynes with elemental sulfur is proposed to involve the trisulfur (B1217805) radical anion (S₃•⁻) as a key intermediate. organic-chemistry.org

| Catalyst/Intermediate | Reaction Type | Role | Reference(s) |

| Piperidinium Borate | Gewald Synthesis | Conjugate acid-base catalyst for cyclocondensation | thieme-connect.com |

| Polysulfide Anions | Gewald Synthesis | Reaction intermediates following sulfur addition | acs.org |

| Palladium Complexes | Heterocyclization | Catalyze C-S and C-C bond formation via metallacycle intermediates | nih.govnih.govbeilstein-journals.org |

| Rhodium Thiavinyl Carbene | Transannulation | Key intermediate in the synthesis from thiadiazoles and alkynes | organic-chemistry.org |

| Trisulfur Radical Anion (S₃•⁻) | Synthesis from Diynes | Key intermediate in the reaction of 1,3-diynes with sulfur | organic-chemistry.org |

Reaction Pathway Analysis for Functional Group Interconversions involving Ethyl and Methyl Groups

Functional group interconversion (FGI) refers to the transformation of one functional group into another on a pre-existing molecular scaffold. imperial.ac.uk For this compound, this would involve reactions of the alkyl side chains. While specific studies on the interconversion of the ethyl and methyl groups on this particular compound are not prevalent, the general reactivity of alkylthiophenes provides insight into potential reaction pathways.

Oxidation: The thiophene ring itself is susceptible to oxidation. Oxidation with peracids can occur at the sulfur atom to form a thiophene S-oxide, which is a reactive intermediate that can undergo subsequent reactions like dimerization. wikipedia.orgacs.org The alkyl side chains can also be oxidized under more vigorous conditions, although this often requires benzylic-like activation, which is absent in simple alkyl groups.

Halogenation: Halo-substituted alkylthiophenes are valuable synthetic intermediates. jcu.edu.auresearchgate.net The alkyl groups on the thiophene ring can influence the regiochemistry of electrophilic aromatic substitution, such as halogenation. However, direct halogenation on the alkyl side chains typically requires radical conditions (e.g., N-bromosuccinimide with a radical initiator), which could lead to a mixture of products depending on the relative reactivity of the different C-H bonds on the ethyl and methyl groups.

Deprotonation and Metalation: The protons on the carbon atoms adjacent to the thiophene ring (the α-carbons of the ethyl and methyl groups) are weakly acidic and can be removed with strong bases. This can be followed by reaction with electrophiles. However, the ring protons, particularly at the C5 position, are generally more acidic. Reaction of thiophene with butyl lithium typically results in lithiation at an α-ring position, forming a thienyllithium species. wikipedia.org For this compound, deprotonation would likely occur at the C5 position, providing a route for further functionalization at that site rather than on the alkyl groups.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2,3 Dimethylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, and advanced 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 4-Ethyl-2,3-dimethylthiophene by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would characteristically show signals for the ethyl group's methylene (B1212753) and methyl protons, as well as the two methyl groups attached to the thiophene (B33073) ring. The lone proton on the thiophene ring would also produce a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. In this compound, distinct signals are expected for the two carbons of the ethyl group, the two methyl carbons, and the four carbons of the thiophene ring.

Advanced 2D NMR Techniques: To unambiguously assign all ¹H and ¹³C signals and confirm the connectivity of the molecule, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques are crucial for confirming the substitution pattern on the thiophene ring. mdpi.comopenmedicinalchemistryjournal.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene-H | ~6.8 | - |

| Ethyl-CH₂ | ~2.6 | ~22 |

| Ethyl-CH₃ | ~1.2 | ~15 |

| 2-Methyl-CH₃ | ~2.4 | ~14 |

| 3-Methyl-CH₃ | ~2.2 | ~12 |

| Thiophene-C2 | - | ~133 |

| Thiophene-C3 | - | ~132 |

| Thiophene-C4 | - | ~140 |

| Thiophene-C5 | - | ~125 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include C-H stretching of the alkyl groups and the aromatic thiophene ring, C-C stretching, and C-S stretching of the thiophene ring. For instance, aromatic Csp²-H stretching frequencies are typically observed around 2950 cm⁻¹. openmedicinalchemistryjournal.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman scattering would be sensitive to the vibrations of the thiophene ring and the C-S bond.

Interactive Data Table: Key Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Ring Stretch | 1600-1450 |

| C-S Stretch | 750-600 |

Note: These are general ranges for substituted thiophenes and specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound from complex mixtures. tandfonline.commdpi.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org The fragmentation pattern is also characteristic, with common fragmentation pathways involving the loss of the ethyl group or methyl groups. The identification of volatile compounds is often achieved by comparing the obtained mass spectra with established databases like NIST. tandfonline.commedicalresearchjournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the conjugated thiophene ring system. The position of the maximum absorption (λmax) is indicative of the extent of conjugation. conicet.gov.ar For thiophene derivatives, these absorptions typically occur in the ultraviolet region. conicet.gov.ar The presence of alkyl substituents on the thiophene ring can cause a slight shift in the absorption maxima. openmedicinalchemistryjournal.comconicet.gov.ar

Computational Chemistry and Theoretical Studies of 4 Ethyl 2,3 Dimethylthiophene

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For 4-Ethyl-2,3-dimethylthiophene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key geometrical parameters like bond lengths, bond angles, and dihedral angles. nih.gov These calculations have been successfully applied to various alkylthiophenes and substituted thiophenes to understand their structural and electronic properties. scielo.brmdpi.com The electronic properties of thiophene-based materials can be finely tuned by altering the substitution pattern on the thiophene (B33073) ring. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.commdpi.com

For substituted thiophenes, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO distribution depends on the nature and position of the substituents. In a study on various thiophene sulfonamide derivatives, HOMO-LUMO energy gaps were calculated to range from 3.73 eV to 4.54 eV. mdpi.com Another study on 3-ethylthiophene (B160659) ester derivatives reported HOMO and LUMO energies of 5.87 eV and 3.91 eV, respectively, resulting in a band gap of 1.96 eV. core.ac.ukscispace.comresearchgate.net For this compound, the electron-donating alkyl groups (ethyl and methyl) would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted thiophene, indicating higher reactivity. scispace.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Substituted Thiophenes (Calculated via DFT) Note: This table presents representative data from studies on various thiophene derivatives to illustrate the typical values that would be calculated for this compound. The exact values for the target compound would require specific computation.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiophene S-oxide | -6.27 | -1.91 | 4.36 | scispace.com |

| 2,5-Dimethylthiophene S-oxide | -6.03 | -1.50 | 4.53 | scispace.com |

| 3,4-Dimethylthiophene S-oxide | -5.99 | -1.58 | 4.41 | scispace.com |

| scielo.brscielo.br-phenyl C61-butyric acid 3-ethylthiophene ester | 5.87 | 3.91 | 1.96 | core.ac.ukresearchgate.net |

| Poly (3-octyl-thiophene-2, 5-diyl) | 5.59 | 3.76 | 1.83 | core.ac.ukresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It helps identify the electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For thiophene derivatives, the MEP surface typically shows a region of high electron density (negative potential) located around the sulfur atom and the π-system of the thiophene ring. researchgate.netsemanticscholar.org The alkyl substituents (ethyl and methyl groups) in this compound would further enhance the electron density of the ring system. Conversely, the hydrogen atoms of the alkyl groups would exhibit a positive electrostatic potential. semanticscholar.org Such analysis is vital for understanding how the molecule interacts with other reagents or in biological systems. mdpi.com

Fukui functions are local reactivity descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. frontiersin.orgresearchgate.net This analysis quantifies the change in electron density at a specific atomic site when the total number of electrons in the system is altered.

Studies on thiophene derivatives have used Fukui function analysis to predict sites of chemical reactions. For instance, in a study of two newly synthesized thiophenes, Fukui functions successfully identified the most reactive atoms for both nucleophilic and electrophilic attacks. researchgate.net For this compound, this analysis would likely identify the unsubstituted carbon atom at the 5-position of the thiophene ring as a primary site for electrophilic attack, due to the directing effects of the alkyl groups and the inherent reactivity of the α-position in thiophenes. colab.ws

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. researchgate.netrsc.org The strength of these interactions can be quantified using second-order perturbation theory. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. nih.govresearchgate.net Although the raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement with experimental data. researchgate.net For this compound, theoretical spectra would help assign the vibrational modes associated with C-H stretching of the alkyl groups, C-S stretching, and ring vibrations.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govacs.org Theoretical calculations have been used to predict the chemical shifts of various thiophenes and their derivatives, aiding in their structural elucidation. nih.govnih.govstenutz.eu For this compound, these calculations would predict the specific chemical shifts for the protons and carbons of the ethyl and methyl groups, as well as those of the thiophene ring, providing a theoretical spectrum for comparison with experimental data.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. bohrium.comnih.gov The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For thiophene derivatives, TD-DFT calculations can explain the influence of substituents on the electronic transitions (e.g., π → π* transitions). bohrium.com

Table 2: Illustrative Theoretically Predicted Spectroscopic Data for Thiophene Derivatives Note: This table provides examples of predicted spectroscopic data for related compounds. Specific predictions for this compound would require dedicated calculations.

| Parameter | Compound/Method | Predicted Value | Source |

| ¹³C NMR Chemical Shift (δ_iso) | Methane (reference standard) | 194.3 ppm | acs.org |

| ¹³C NMR Chemical Shift (δ_iso) | Polyacrylonitrile (oligomeric approach) | ~119 ppm (for cyano carbon) | acs.org |

| Vibrational Frequency | 3-(4-fluorophenyl)thiophene | Dihedral angle between rings: 29.50°-35.73° | nih.gov |

| UV-Vis (λ_max) | Thiophene (TD-DFT) | ~5.0-5.8 eV range for electronic transitions | researchgate.net |

Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can explore the conformational landscape, flexibility, and interactions of a molecule over time. frontiersin.orgacs.org This is particularly useful for molecules with flexible side chains, such as the ethyl group in this compound.

MD simulations on poly(alkylthiophenes) have been used to investigate how side-chain conformation affects the packing and properties of these materials in condensed phases. nih.govacs.org For an isolated molecule of this compound, an MD simulation would reveal the preferred rotational conformations (torsion angles) of the ethyl group relative to the thiophene ring and how these conformations interconvert at a given temperature. acs.org Such simulations, often employing force fields like COMPASS, provide critical insights into the dynamic behavior that governs the macroscopic properties of materials derived from these molecules. frontiersin.org

Quantitative Structure-Reactivity Relationships (QSAR) and Quantum Chemical Descriptors

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models rely on the principle that the structural features of a molecule, such as its electronic properties, size, and shape, dictate its interactions with a biological target or its behavior in a chemical reaction. Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that quantify these molecular properties.

In the context of this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles can be readily applied by examining studies on analogous thiophene derivatives. The electronic and steric effects of the ethyl and dimethyl substituents on the thiophene ring are key determinants of its reactivity and potential biological interactions.

Research Findings from Thiophene Derivatives

Computational studies on various substituted thiophenes provide valuable insights into the structure-property relationships that are fundamental to QSAR. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine a range of quantum chemical descriptors. These descriptors help in understanding and predicting the reactivity of thiophene derivatives. researchgate.net

For instance, research on methyl-substituted thiophenes has shown that the position and number of alkyl groups significantly influence the electronic properties of the thiophene ring. researchgate.net Alkyl groups, being electron-donating, generally increase the electron density of the thiophene ring, which can affect its susceptibility to electrophilic attack and its ability to participate in charge-transfer interactions. researcher.life

Key quantum chemical descriptors that are often evaluated in QSAR studies of thiophene derivatives include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (E_LUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Electron Affinity (EA) and Ionization Potential (IP): These descriptors quantify the energy change when a molecule gains or loses an electron, respectively, providing further insight into its redox properties. nih.gov

Net Atomic Charges: The distribution of partial charges on the atoms within the molecule can indicate sites that are prone to electrostatic interactions. researchgate.net

Studies on various thiophene analogs have demonstrated that electronic properties, such as the energy of the LUMO and dipole moment, play a dominant role in modulating activities like anti-inflammatory effects. nih.govresearchgate.net For example, in a series of 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters, these electronic parameters were found to be critical in their QSAR models. nih.gov

Data on Substituted Thiophenes

To illustrate the effect of substitution on the quantum chemical properties of the thiophene ring, the following table presents calculated values for thiophene and its methyl-substituted derivatives, as reported in computational studies. These values are typically calculated using methods like DFT. researchgate.net

Table 1: Calculated Energies of Thiophene and Methyl-Substituted Thiophenes

| Compound | Total Energy (Hartree) | E_HOMO (eV) | E_LUMO (eV) |

| Thiophene | -550.93 | -6.65 | -0.98 |

| 2-Methylthiophene | -590.22 | -6.31 | -0.87 |

| 3-Methylthiophene | -590.22 | -6.34 | -0.84 |

| 2,5-Dimethylthiophene | -629.51 | -5.99 | -0.76 |

| 3,4-Dimethylthiophene | -629.51 | -6.09 | -0.71 |

Data sourced from computational studies on thiophene derivatives. researchgate.net

The data in Table 1 demonstrates that the addition of methyl groups, which are electron-donating, increases the energy of both the HOMO and LUMO. This trend suggests that alkyl substitution makes the thiophene ring more electron-rich and potentially more reactive towards electrophiles.

For this compound, one would anticipate a similar trend. The presence of two methyl groups at the 2 and 3 positions, along with an ethyl group at the 4 position, would collectively enhance the electron-donating character of the substituents, thereby influencing its quantum chemical descriptors and, consequently, its reactivity profile. The specific values of these descriptors would, of course, require dedicated computational analysis of the this compound molecule itself.

Chemical Reactivity and Derivatization Strategies of 4 Ethyl 2,3 Dimethylthiophene

Electrophilic Aromatic Substitution Reactions of Alkylthiophenes

The thiophene (B33073) ring is highly susceptible to electrophilic attack, a characteristic shared with other electron-rich aromatic systems. The presence of alkyl groups, such as the ethyl and methyl groups in 4-ethyl-2,3-dimethylthiophene, further enhances the electron density of the ring, thereby increasing its reactivity towards electrophiles. In general, thiophene is significantly more reactive than benzene (B151609) in electrophilic substitution reactions; for instance, thiophene brominates at a rate 107 times faster than benzene. wikipedia.org

The position of electrophilic attack on the thiophene ring is influenced by the directing effects of the substituents. For alkylthiophenes, substitution typically occurs at the vacant α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. In the case of this compound, the only available position for electrophilic substitution is C5, as the C2 and C3 positions are blocked by methyl groups and the C4 position is occupied by an ethyl group. This regioselectivity simplifies synthetic outcomes and allows for the predictable introduction of various functional groups at the C5 position.

Common electrophilic substitution reactions for alkylthiophenes include halogenation, nitration, sulfonation, acylation, and formylation. For instance, halogenation can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). jcu.edu.auresearchgate.net Acylation, often carried out using acid chlorides or anhydrides in the presence of a Lewis acid catalyst, is another important transformation. wikipedia.org

Functionalization at Specific Ring Positions (e.g., C-H Arylation, Formylation)

The selective functionalization of specific C-H bonds in the thiophene ring is a powerful tool for creating complex molecular architectures.

C-H Arylation: Direct C-H arylation has emerged as a highly efficient method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Thiophene substrates have proven to be highly reactive in these transformations when appropriately substituted. researchgate.net For this compound, C-H arylation would be expected to occur at the C5 position. This reaction is typically catalyzed by transition metals like palladium or copper and allows for the introduction of various aryl groups.

Formylation: Formylation, the introduction of a formyl group (-CHO), is a key transformation that provides a versatile handle for further synthetic manipulations. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including thiophenes. cambridge.orguminho.pt This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as an electrophile. cambridge.orgsciforum.net

For this compound, Vilsmeier-Haack formylation would introduce a formyl group at the C5 position, yielding this compound-5-carbaldehyde. The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes can be influenced by the size of the Vilsmeier reagent. uminho.pt Subsequent lithiation of the formylated product can lead to further functionalization. jcu.edu.au

| Reaction Type | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| C-H Arylation | Aryl halide, Pd or Cu catalyst, base | 5-Aryl-4-ethyl-2,3-dimethylthiophene | researchgate.net |

| Formylation (Vilsmeier-Haack) | DMF, POCl3 | This compound-5-carbaldehyde | cambridge.orguminho.ptsciforum.net |

Reactivity of Ethyl and Methyl Side Chains (e.g., oxidation, halogenation)

The alkyl side chains of this compound also exhibit characteristic reactivity, allowing for functionalization at these positions.

Oxidation: The oxidation of alkyl side chains on thiophene rings can be a challenging transformation. While the thiophene ring itself is susceptible to oxidation, under certain conditions, the alkyl groups can be selectively oxidized. For instance, the oxidation of α-methylene groups adjacent to the thiophene ring has been observed, potentially as an unintended degradation pathway in some oligothiophene-based organic semiconductors. acs.org This reaction may proceed through deprotonation at the α-methylene of the alkyl side chain. acs.org The introduction of semifluorinated alkyl side chains can influence the thermal and electronic properties of resulting polythiophenes. acs.org

Halogenation: Side-chain halogenation of alkylaromatic compounds typically proceeds via a free-radical mechanism, initiated by light or heat. orgoreview.com For this compound, the benzylic positions of the ethyl group (the CH2 group) and the methyl groups are the most likely sites for radical halogenation. The reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the selective bromination of the alkyl side-chain. google.com The use of non-polar solvents can favor side-chain bromination over ring substitution. google.com The resulting haloalkylthiophenes are versatile intermediates for further nucleophilic substitution and elimination reactions. orgoreview.com

Transformations into Advanced Heterocyclic Scaffolds and Functionalized Intermediates

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems and functional materials.

The functional groups introduced onto the this compound core can be utilized in cyclization reactions to form fused heterocyclic systems.

Thienopyrimidine Derivatives: 2-Amino-3-cyanothiophenes are common starting materials for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov By analogy, a suitably functionalized this compound, such as a 5-amino- or 5-cyano- derivative, could be a key intermediate in the construction of thieno[2,3-d]pyrimidine (B153573) frameworks.

Thieno[2,3-b]pyrroles: The synthesis of thieno[2,3-b]pyrroles can be achieved through various strategies, including those starting from substituted thiophenes. researchgate.netnih.govresearchgate.net These compounds are of interest as potential bioisosteres of tryptamines and as antagonists of the GnRH receptor. nih.govnih.gov A synthetic route to a thieno[2,3-b]pyrrole fused to the 4,5-positions of this compound would likely involve the introduction of appropriate nitrogen-containing functionalities at these positions.

Thiophene-containing chromophores are of significant interest due to their unique photophysical and electrochemiluminescent properties. rsc.org The synthesis of such chromophores often involves coupling reactions of functionalized thiophenes. rsc.orgrsc.orgfigshare.comacs.org this compound can be incorporated into π-conjugated systems to create novel chromophores. For example, formylated or halogenated derivatives can serve as key building blocks in the construction of push-pull chromophores or oligomeric structures with tailored optical and electronic properties. rsc.orgcapes.gov.br

Oxidation of the thiophene ring can lead to the formation of thiophene S-oxides or epoxides, which are reactive intermediates with diverse chemical reactivity. wikipedia.org

S-oxides: The oxidation of thiophenes to their corresponding S-oxides can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as BF3·Et2O. mdpi.org Thiophene S-oxides are versatile dienes in Diels-Alder reactions, providing access to complex polycyclic compounds. semanticscholar.orgresearchgate.net They can also undergo photochemical reactions. mdpi.orgsemanticscholar.org The presence of bulky substituents on the thiophene ring can influence the stability of the resulting S-oxide. mdpi.org

Applications of 4 Ethyl 2,3 Dimethylthiophene and Its Derivatives in Organic Synthesis and Advanced Materials

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

4-Ethyl-2,3-dimethylthiophene and its derivatives serve as crucial intermediates in the synthesis of more complex organic molecules, including those with potential pharmacological activity. evitachem.comchemimpex.com The substituted thiophene (B33073) ring provides a stable and electron-rich scaffold that can be further functionalized to create a diverse range of compounds. scbt.com For instance, derivatives such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are instrumental in preparing heterocyclic compounds like thienopyrimidine derivatives, some of which exhibit biological activities. iucr.orgresearchgate.net The reactivity of the thiophene core, influenced by the ethyl and methyl substituents, allows for selective chemical transformations, making it a valuable tool for medicinal chemists. scbt.com

The general synthetic utility of thiophene derivatives is well-established, with compounds like 5-Acetyl-2,3-dimethylthiophene serving as building blocks for pharmacologically active agents. The synthesis of such intermediates often involves reactions like Friedel-Crafts acylation of the parent 2,3-dimethylthiophene (B3031705). Furthermore, an improved route to substituted cyclopenta[c]thiophenes, which have shown anti-tumor properties, has been developed using 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one as a precursor. bioone.org This highlights the importance of substituted thiophenes in constructing fused-ring systems with potential biological applications. bioone.org

Contributions to Material Science and Polymer Chemistry

The unique structural and electronic properties of this compound and its derivatives make them valuable components in the field of material science and polymer chemistry. chemimpex.comsmolecule.com Thiophene-based materials are known for their chemical robustness, functional versatility, and have found applications in organic electronics. researchgate.net

Thiophene derivatives are potent precursors in the synthesis of oligo- and polythiophene structures, which are employed to create novel types of semiconducting polymers. researchgate.netresearchgate.net These conductive polymers are essential in the development of organic electronics. chemimpex.com The functionalization of polythiophenes allows for the tuning of their properties. For example, the electrosynthesis of a new functionalized polythiophene, poly(3′,4′-[bis(N,N′-ethyloxamyl)]terthiophene), has been studied, demonstrating the versatility of thiophene-based monomers. rsc.org While direct polymerization of this compound is not explicitly detailed in the provided results, the general principle of using substituted thiophenes as precursors for conductive polymers is well-supported. chemimpex.comresearchgate.net

The structural features of this compound derivatives are advantageous for applications in organic electronics. smolecule.com Thiophene-based compounds are utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors. The incorporation of thienothiophene units, which are fused thiophene systems, into polymer matrices has been shown to enhance electrical conductivity and stability. The planarity of the fused bicyclic system facilitates π-orbital overlap, a crucial factor for charge transport in organic semiconductors. Derivatives of 2,3-dimethylthiophene can serve as building blocks for these larger, more complex structures used in electronic materials. chemimpex.com

Thiophene derivatives are important intermediates in the dyestuff industry. espublisher.com Specifically, aminothiophene derivatives are used in the synthesis of azo dyes. researchgate.netespublisher.com For instance, 2-amino-3-carbethoxy-4,5-dimethylthiophene has been used to prepare a series of monoazo disperse dyes by coupling it with various N-arylmaleimides. researchgate.net These dyes have been applied to polyester (B1180765) fabrics, yielding a range of colors with good fastness properties. researchgate.net The synthesis of novel bis-heterocyclic monoazo dyes based on a thiophene ring has also been reported, starting from ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate. researchgate.net This demonstrates the role of substituted thiophenes as foundational structures in the creation of new colorants. chemimpex.comresearchgate.netespublisher.com

Utilization in Coordination Chemistry as Ligands

The sulfur atom in the thiophene ring and the various functional groups that can be attached to it make thiophene derivatives suitable for use as ligands in coordination chemistry. These ligands can form stable complexes with a variety of metal ions. For example, Schiff base ligands derived from 2-amino-3-carboxyethyl-4,5-dimethylthiophene have been used to synthesize complexes with trivalent transition metals such as Manganese(III), Iron(III), and Cobalt(III). orientjchem.org In these complexes, the ligand coordinates to the metal ion through the deprotonated phenolate (B1203915) oxygen, azomethine nitrogen, and the carbonyl oxygen of the ester group. orientjchem.org The resulting metal complexes have been studied for their potential antibacterial activity. orientjchem.org This illustrates the capacity of this compound derivatives to act as versatile ligands in the formation of functional metal complexes. evitachem.com

Analytical Methodologies for Detection and Quantification of 4 Ethyl 2,3 Dimethylthiophene

Chromatographic Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Gas Chromatography (GC) stands as the foremost technique for the analysis of volatile and semi-volatile sulfur compounds like 4-Ethyl-2,3-dimethylthiophene. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the chromatographic column.

Columns: A variety of capillary columns can be employed for the separation of alkylated thiophenes. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), separate compounds primarily based on their boiling points. For more complex mixtures, columns with intermediate polarity, such as those containing phenyl groups (e.g., 5%-phenyl-methylpolysiloxane or DB-5), offer different selectivity based on polarizability. Polar columns, like those with a polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phase, are also utilized, particularly in applications like food and flavor analysis, providing separation based on polarity.

Detectors:

Mass Spectrometry (MS): When coupled with GC, MS is a powerful tool for both identification and quantification. The mass spectrum of a compound, which shows the mass-to-charge ratio of its fragments, serves as a chemical fingerprint. For this compound, the molecular ion peak would be expected, along with characteristic fragmentation patterns resulting from the loss of methyl and ethyl groups. Public databases like the NIST Chemistry WebBook provide mass spectra for related compounds such as 2,3-dimethylthiophene (B3031705), which can aid in the tentative identification of its ethylated analogue. nist.govnist.gov

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur-containing compounds. shimadzu.com It provides excellent sensitivity for trace-level detection of thiophenes in various matrices. The response of the FPD is often non-linear, which needs to be considered during calibration. shimadzu.com

Sulfur Chemiluminescence Detector (SCD): The SCD is another sulfur-specific detector that offers high sensitivity and an equimolar response to sulfur compounds, simplifying quantification. shimadzu.com It is often used in the petroleum industry for the analysis of sulfur compounds in fuels. nih.govoup.com

Retention Indices: The Kováts retention index (RI) is a standardized measure of a compound's retention time in GC, relative to a series of n-alkanes. tuwien.at It is a valuable tool for the identification of compounds, as it is more reproducible between different instruments and laboratories than the retention time alone. While specific RI data for this compound is not readily available in public databases, the RI for related compounds can provide an estimate. For instance, the NIST Chemistry WebBook lists Kovats RI values for various dimethyl- and ethylthiophenes on different stationary phases. nih.govnih.govnih.gov This data can be used to predict the elution behavior of this compound.

Interactive Table 1: Kovats Retention Indices of Selected Thiophene (B33073) Derivatives on Different GC Stationary Phases

| Compound | CAS Number | Molecular Formula | Standard Non-Polar RI | Semi-Standard Non-Polar RI | Standard Polar RI |

| 2,3-Dimethylthiophene | 632-16-6 | C6H8S | 877 | 893 | 1203 |

| 3,4-Dimethylthiophene | 632-15-5 | C6H8S | 885 | 908.1 | 1250 |

| 3-Ethylthiophene (B160659) | 1795-01-3 | C6H8S | 850 | 866 | 1209 |

Data sourced from the NIST Chemistry WebBook. nih.govnih.govnih.gov This table is interactive. You can sort the data by clicking on the column headers.

High-Performance Liquid Chromatography (HPLC) is generally employed for the analysis of less volatile or thermally unstable thiophenic compounds, such as larger polycyclic aromatic sulfur heterocycles found in petroleum products. mdpi.com For a relatively volatile compound like this compound, HPLC is less common but can be utilized, particularly when derivatization is employed to enhance detection.

Columns: Reversed-phase columns, such as C18 or C8, are typically used for the separation of thiophenic compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detectors:

UV-Vis Detector: Thiophene derivatives exhibit UV absorbance, allowing for their detection using a UV-Vis detector. mdpi.com The wavelength of maximum absorbance will depend on the specific substitution pattern of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS): Coupling HPLC with HRMS provides high selectivity and sensitivity, enabling the identification and quantification of trace levels of emerging contaminants, including thiophene derivatives, in environmental matrices. unive.it

Detection and Quantification in Complex Chemical Matrices (e.g., Reaction Monitoring, Environmental Studies of Volatile Compounds)

The detection and quantification of this compound in complex matrices present significant analytical challenges due to potential interferences from other compounds. Sample preparation techniques are often crucial to isolate the target analyte and enhance its concentration before instrumental analysis.

Reaction Monitoring: In the context of chemical synthesis, such as the alkylation of thiophenes, GC is an ideal technique for monitoring the progress of a reaction. researchgate.netsyxbsyjg.com Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the GC. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the products (e.g., this compound), the reaction kinetics and yield can be determined. The use of an internal standard is recommended for accurate quantification.

Environmental Studies of Volatile Compounds: this compound, as a volatile organic sulfur compound (VOSC), can be present at trace levels in environmental samples such as air and water. iastate.edunih.govtandfonline.comdiva-portal.orgresearchgate.net

Sample Preparation:

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile compounds from various matrices, including food, beverages, and environmental samples. tandfonline.commdpi.comacs.org A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample, where the volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is critical for the selective extraction of the target analytes.

Purge-and-Trap: This technique involves bubbling an inert gas through a liquid sample, which strips the volatile compounds from the matrix. The volatiles are then trapped on a sorbent material, thermally desorbed, and introduced into the GC system. This method is highly effective for concentrating trace levels of VOSCs from aqueous samples.

Quantification: Quantification in complex matrices is typically performed using an internal standard or by creating a calibration curve with matrix-matched standards to compensate for matrix effects. For VOSCs, stable isotope-labeled analogues of the target compounds are ideal internal standards. The use of sulfur-specific detectors like FPD or SCD can significantly reduce interference from non-sulfur-containing compounds, thereby improving the accuracy and sensitivity of the quantification. iastate.edutandfonline.com Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for extremely complex samples like petroleum, allowing for the detailed characterization of sulfur-containing compounds. nih.govoup.comifpenergiesnouvelles.frresearchgate.netacs.org

Interactive Table 2: Analytical Techniques for Thiophene Derivatives in Complex Matrices

| Matrix | Analytical Technique | Sample Preparation | Key Findings |

| Petroleum/Fuels | GC×GC-SCD | Direct Injection/Dilution | Detailed speciation of sulfur compounds, including thiophenes and benzothiophenes. nih.govoup.com |

| Air | GC-PFPD/MS | Canister Sampling, Pre-concentration | Quantification of trace VOSCs. iastate.edu |

| Roasted Coffee | HS-SPME-GC-MS | HS-SPME | Identification of numerous volatile sulfur compounds contributing to aroma. tandfonline.commdpi.comnih.gov |

| Environmental Water | HPLC-HRMS | Solid-Phase Extraction (SPE) | Detection of emerging contaminants, including thiophene derivatives. unive.it |

| Chemical Reactions | GC-FID/MS | Dilution | Monitoring of reactant consumption and product formation in thiophene alkylation. researchgate.netsyxbsyjg.com |

This table is interactive. You can sort the data by clicking on the column headers.

Future Research Directions and Unexplored Avenues for 4 Ethyl 2,3 Dimethylthiophene Research

Design and Development of Novel, Sustainable, and Green Synthetic Routes

The future synthesis of 4-Ethyl-2,3-dimethylthiophene must prioritize sustainability. Green chemistry principles can guide the development of novel synthetic routes that are efficient, atom-economical, and environmentally benign. researchgate.net Established methods for creating polysubstituted thiophenes, such as the Fiesselmann and Gewald reactions, offer foundational platforms that can be modernized. rsc.orgwikipedia.org

Future research should focus on adapting these and other multicomponent reactions to greener conditions. acs.org This includes the use of mechanochemistry (ball milling) to enable solvent-free reactions, microwave irradiation to reduce reaction times, and ultrasound assistance to improve efficiency. mdpi.comresearchgate.net The exploration of eco-friendly solvents like water, deep eutectic solvents, or recyclable ionic liquids presents a significant opportunity to reduce the environmental impact of synthesis. rsc.orgmdpi.com Furthermore, employing heterogeneous or reusable catalysts, such as sodium aluminate in the Gewald reaction, could streamline purification and minimize waste. acs.org

| Green Synthetic Strategy | Principle | Potential Advantage for Synthesizing this compound | Relevant Precedent |

| Mechanochemistry | Using mechanical force (ball milling) to initiate reactions. | Enables solvent-free, catalytic, and aerobic conditions, reducing waste and energy consumption. | Solvent-free Gewald reaction for 2-aminothiophenes. mdpi.com |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to accelerate reactions. | Shorter reaction times, milder conditions, and suitability for aqueous media. | Ultrasound-promoted Gewald synthesis in water without a catalyst. researchgate.net |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to heat reactions rapidly and uniformly. | Drastic reduction in reaction time compared to conventional heating. | MAOS approach applied to the Gewald reaction. researchgate.net |

| Use of Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign alternatives. | Enhanced safety, reduced pollution, and potential for catalyst recycling (e.g., in ionic liquids). | Synthesis of thiophenes in deep eutectic solvents and ionic liquids. rsc.orgmdpi.com |

| Heterogeneous Catalysis | Using a catalyst in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Simplifies catalyst recovery and reuse, leading to a more sustainable process. | Use of NaAlO₂ as a recyclable catalyst for 2-aminothiophene synthesis. acs.org |

Exploration of Unconventional Reactivity and Derivatization Pathways

The substitution pattern of this compound leaves a single hydrogen atom at the C5 position of the thiophene (B33073) ring. This lone C-H bond is a prime target for functionalization, opening a gateway to a vast array of novel derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer a powerful tool for directly forging new bonds at this position without requiring pre-functionalization like halogenation. researchgate.netjcu.edu.au

Future research should investigate palladium-, iron-, or other metal-catalyzed direct C-H arylation, alkenylation, and alkynylation reactions at the C5 position. mdpi.comacs.orgnih.gov Such methods provide a highly atom-economical route to complex molecules. Catalyst-controlled regiodivergent reactions, which can selectively target different C-H bonds, could be explored if applied to related isomers, offering precise control over the final product structure. nih.gov Beyond direct activation, traditional cross-coupling reactions like Suzuki-Miyaura and Stille couplings remain relevant, particularly if efficient methods for selective halogenation of the C5 position are developed first. jcu.edu.au These pathways would allow the introduction of a wide range of functional groups, transforming the parent compound into tailored building blocks for specific applications.

| Derivatization Pathway | Description | Potential Outcome for this compound | Relevant Precedent |

| Direct C-H Arylation | Palladium-catalyzed coupling of the C5-H bond with aryl halides or their equivalents. | Synthesis of 5-aryl-4-ethyl-2,3-dimethylthiophenes, key precursors for conjugated materials. | C-H arylation of various thiophene substrates. mdpi.comresearchgate.net |

| Direct C-H Alkynylation | Palladium-catalyzed coupling of the C5-H bond with bromoalkynes. | Introduction of an alkyne moiety, a versatile functional group for click chemistry and further transformations. | Catalyst-controlled regiodivergent C-H alkynylation of thiophenes. nih.gov |

| Iron-Catalyzed C-H/C-H Heterocoupling | Coupling of the thiophene C5-H bond with the C-H bond of another molecule, such as an enamine. | Formation of novel C-C bonds under sustainable, iron-catalyzed conditions. | Iron-catalyzed C–H/C–H heterocoupling between enamines and thiophenes. acs.org |

| Halogenation followed by Suzuki-Miyaura Coupling | Introduction of a halogen (Br or I) at the C5 position, followed by a palladium-catalyzed reaction with a boronic acid. | A robust and versatile method to introduce diverse aryl or heteroaryl substituents. | Suzuki-Miyaura coupling of halo-substituted alkylthiophenes. jcu.edu.au |

Advanced Computational Modeling for Predictive Synthesis and Rational Design

A "computational-first" approach should be central to future research on this compound. By leveraging advanced computational methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular properties before embarking on costly and time-consuming laboratory work. researchgate.netmdpi.com Such studies can provide deep insights into the molecule's electronic structure, stability, and reactivity. mdpi.com